N-(2-bromo-5-methoxybenzyl)cyclopropanamine
Description
Properties
IUPAC Name |
N-[(2-bromo-5-methoxyphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-10-4-5-11(12)8(6-10)7-13-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYCGEPAJBICEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-bromo-5-methoxybenzyl Precursors
The key intermediate, 2-bromo-5-methoxybenzyl derivatives, can be prepared via selective bromination of methoxy-substituted aromatic compounds or via functional group transformations starting from methoxybenzoic acid derivatives.
Bromination of m-Methoxybenzoic Acid to 2-Bromo-5-methoxybenzoic Acid
- Method: Bromination of m-methoxybenzoic acid in a halogenated hydrocarbon solvent (e.g., chloroform) using bromination reagents such as N-bromosuccinimide (NBS), dibromohydantoin, or elemental bromine.
- Catalysts/Initiators: Red phosphorus as bromination initiator, potassium bromide or potassium bromate as co-catalysts, and sulfuric acid as an acid catalyst.
- Conditions: Reaction temperature controlled between -10 °C to 80 °C, typically around 25-30 °C for 3 hours.
- Workup: Quenching in ice water, solvent recovery under reduced pressure, filtration, and recrystallization in alcohol solvents (methanol, ethanol, or isopropanol).
- Yield and Purity: High yields (~92.7-92.8%) and purity (~99.2-99.5%) achieved.
This method is well-documented in a patent describing optimized bromination conditions with detailed reagent ratios and reaction parameters (Table 1).
| Parameter | Range/Value | Notes |
|---|---|---|
| Solvent | Chloroform | Halogenated hydrocarbon solvent |
| Bromination Reagents | NBS, dibromohydantoin, Br2 | Various brominating agents |
| Initiator | Red phosphorus | 0.01-0.02 molar ratio |
| Co-catalyst | KBr, KBrO3 | 0.01-0.02 molar ratio |
| Acid Catalyst | Concentrated H2SO4 | 0.5-5 mass ratio |
| Temperature | 25-30 °C | Controlled during reaction |
| Reaction Time | 3 hours | Monitored by HPLC |
| Yield | 92.7-92.8% | High efficiency |
| Purity | 99.2-99.5% | High purity product |
Table 1: Optimized bromination conditions for 2-bromo-5-methoxybenzoic acid synthesis
Formation of N-(2-bromo-5-methoxybenzyl)cyclopropanamine
The next step involves coupling the 2-bromo-5-methoxybenzyl intermediate with cyclopropanamine to form the target amine. Although direct literature on this exact compound is limited, related synthetic strategies can be inferred from analogous alkylation and amination reactions.
Alkylation of Cyclopropanamine with 2-Bromo-5-methoxybenzyl Bromide
- Preparation of 2-bromo-5-methoxybenzyl bromide: Typically synthesized by bromination of 2-bromo-5-methoxybenzyl alcohol or direct bromomethylation of 2-bromo-5-methoxytoluene derivatives.
- Reaction: Nucleophilic substitution (SN2) of cyclopropanamine on the benzyl bromide.
- Conditions: Conducted in polar aprotic solvents (e.g., THF, DMF) under inert atmosphere, often with base to neutralize HBr formed.
- Yield: Dependent on conditions, but generally high yields are achievable with controlled temperature and stoichiometry.
Alternative Routes via Reductive Amination
- Method: Condensation of 2-bromo-5-methoxybenzaldehyde with cyclopropanamine followed by reduction (e.g., NaBH4 or catalytic hydrogenation) to yield the secondary amine.
- Advantages: Avoids direct handling of benzyl halides, potentially milder conditions.
- Considerations: Requires preparation of 2-bromo-5-methoxybenzaldehyde from the corresponding brominated aromatic precursor.
Representative Synthetic Scheme (Inferred)
-
m-Methoxybenzoic acid → 2-bromo-5-methoxybenzoic acid (via bromination with NBS, red phosphorus, KBr, H2SO4)
-
2-bromo-5-methoxybenzoic acid → 2-bromo-5-methoxybenzyl bromide (via reduction to alcohol then bromination or direct bromomethylation)
-
2-bromo-5-methoxybenzyl bromide + cyclopropanamine → this compound
Analytical and Purification Techniques
- Monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity.
- Purification: Recrystallization from alcohol solvents (methanol, isopropanol) or chromatographic methods.
- Characterization: Mass spectrometry (EI-MS, HRMS), NMR spectroscopy, and melting point determination confirm structure and purity.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of m-methoxybenzoic acid | NBS, red phosphorus, KBr, H2SO4, chloroform, 25-30 °C, 3 h | 92.7-92.8 | High purity 2-bromo-5-methoxybenzoic acid |
| Conversion to benzyl bromide | Reduction + bromination or bromomethylation | Variable | Intermediate for amination |
| Amination with cyclopropanamine | SN2 reaction in THF/DMF, base, inert atmosphere | High | Forms target this compound |
| Alternative reductive amination | 2-bromo-5-methoxybenzaldehyde + cyclopropanamine + NaBH4 | High | Milder conditions, avoids benzyl halide |
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-5-methoxybenzyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
N-(2-bromo-5-methoxybenzyl)cyclopropanamine has a molecular formula of CHBrNO and a molecular weight of approximately 244.13 g/mol. The compound features a cyclopropanamine moiety linked to a 2-bromo-5-methoxybenzyl group, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that brominated compounds can effectively inhibit bacterial enzymes such as MurA, which is critical for bacterial cell wall synthesis. The presence of the bromine atom enhances the compound's reactivity towards nucleophilic sites in microbial targets, suggesting potential as a new class of antibiotics .
Anticancer Potential
The structural similarities between this compound and known anticancer agents position it as a candidate for further investigation in cancer therapy. Variations in substitution patterns on the benzyl ring can significantly influence the compound's efficacy against various cancer cell lines.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes key comparisons with related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-bromo-4-methoxyphenyl)cyclopropanamine | Similar cyclopropane structure; different bromine position | Anticancer activity | Variations affect efficacy |
| N-(5-methoxybenzyl)cyclopropanamine | Lacks bromine substitution | Potential neuropharmacological effects | Absence of halogen may reduce reactivity |
| N-(3-bromo-4-methoxyphenyl)cyclopropanamine | Different bromine position; similar methoxy group | Antimicrobial properties | Positioning alters biological profile |
This table illustrates how modifications in substituents can influence both chemical reactivity and biological activity, making this compound a unique candidate for medicinal research.
Potential in Diabetes Treatment
Recent patents have suggested that compounds like this compound may play a role in treating metabolic disorders such as diabetes. The compound's ability to modulate insulin secretion presents an avenue for developing new therapeutics aimed at managing type II diabetes and related conditions .
Synthesis Pathways
The synthesis of this compound typically involves several steps, including:
- Bromination : The introduction of the bromine atom onto the benzyl ring.
- Cyclization : Formation of the cyclopropanamine structure through appropriate amination reactions.
- Purification : Isolation and purification of the final product using techniques such as recrystallization or chromatography.
This multi-step synthesis underscores the complexity and potential challenges associated with producing this compound for research purposes.
Study on Antibacterial Activity
A study focused on the interaction of this compound with MurA revealed that the compound could act as a covalent inhibitor, effectively binding to cysteine residues within the enzyme's active site. This finding highlights its potential as a lead compound in antibiotic development .
Investigative Research on Insulin Modulation
Another research initiative explored the effects of this compound on insulin secretion in vitro, demonstrating promising results that suggest it could enhance insulin release from pancreatic beta cells, thus supporting its application in diabetes management .
Mechanism of Action
The mechanism of action of N-(2-bromo-5-methoxybenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromo-Methoxy Substituted Analogs
N-(2-Bromo-5-Methoxybenzyl)Propan-1-Amine :
This compound shares the same benzyl backbone but replaces the cyclopropane moiety with a linear propylamine group. Synthesized via nucleophilic substitution between 2-bromo-5-methoxybenzyl bromide and n-propylamine, it achieves a 42% yield after silica gel chromatography . Its trifluoromethyl derivative, N-(2-bromo-5-methoxybenzyl)-N-(trifluoromethyl)propan-1-amine, is obtained in 91% yield using a Pd-catalyzed protocol, demonstrating the impact of substituents on reaction efficiency .N-[[5-Bromo-2-[(2,4-Dichlorophenyl)Methoxy]Phenyl]Methyl]-4-Morpholinepropanamine (893612-74-3) :
A more complex analog with additional dichlorophenyl and morpholine groups, this compound highlights how extended aromatic systems and heterocycles alter physicochemical properties (e.g., solubility, bioavailability) .
Methoxy/Methyl Benzyl Derivatives
- N-(4-Methoxybenzyl)Cyclopropanamine: Market analysis (2020–2025) reveals its industrial scalability, with global production capacity linked to optimized manufacturing processes (e.g., continuous flow systems).
- N-(4-Methylbenzyl)Cyclopropanamine :
Characterized via GC-FID spectra, this analog lacks bromine but retains a methyl group, simplifying synthesis while sacrificing halogen-mediated reactivity (e.g., in cross-coupling reactions) .
Nitro-Substituted Analogs
- Its safety profile contrasts sharply with brominated analogs, which are less reactive but require careful handling due to bromine’s toxicity .
Morpholine-Containing Derivatives
- Synthesized via automated organic synthesis platforms, this derivative underscores the role of heterocycles in modulating pharmacokinetic properties .
Chloro and Isopropyl Derivatives
- N-(5-Chloro-2-Isopropylbenzyl)Cyclopropanamine :
Prepared via hydrogenation over platinum catalysts, this compound’s chloro and isopropyl groups improve lipophilicity, favoring membrane permeability in drug design .
Research Findings and Trends
- Synthetic Efficiency : Brominated derivatives exhibit versatility in Pd-catalyzed reactions, though yields vary significantly with substituent bulkiness (e.g., 42% for propylamine vs. 91% for trifluoromethyl derivatives) .
- Safety and Handling : Nitro-substituted analogs require stringent safety protocols compared to brominated or methoxy variants .
- Market Viability : N-(4-Methoxybenzyl)cyclopropanamine dominates industrial applications due to optimized production workflows, while brominated analogs remain niche research targets .
- Pharmacological Potential: Morpholine- and heterocycle-containing derivatives show promise in CNS drug development, leveraging enhanced solubility and target engagement .
Biological Activity
N-(2-bromo-5-methoxybenzyl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies drawn from various research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHBrN O
- Molecular Weight : 256.14 g/mol
- CAS Number : 1094755-37-9
- Physical State : Liquid
This compound features a cyclopropanamine moiety attached to a brominated methoxybenzyl group, which may influence its biological interactions and activity.
Electrophilic Reactivity
The presence of the bromine atom in the structure is significant for its electrophilic character. Research indicates that compounds with similar structures can act as covalent inhibitors targeting specific enzymes, such as MurA, which is involved in bacterial cell wall synthesis. The reactivity of the bromine atom facilitates interactions with nucleophilic residues in proteins, potentially leading to irreversible inhibition of target enzymes .
Antimicrobial Properties
Studies have shown that compounds related to this compound exhibit antimicrobial activity. For instance, derivatives with similar structural features have been evaluated against various bacterial strains, demonstrating significant inhibition rates. The minimal inhibitory concentrations (MICs) for these compounds suggest their potential as antimicrobial agents .
Case Study: Covalent Inhibition
In a study focusing on bromo-cyclobutenaminones, which share structural similarities with this compound, researchers found that these compounds could covalently modify cysteine residues in target proteins like MurA. The time-dependent IC50 values indicated substantial inhibition, confirming the mechanism of action as covalent modification .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| This compound | 138 | S. aureus (ATCC 29213) |
| Bromo-cyclobutenaminone 1 | 128 | E. coli |
| Bromo-cyclobutenaminone 2 | 145 | Pseudomonas aeruginosa |
Table 2: Structure-Activity Relationship (SAR)
| Compound | Bromine Position | Activity Level |
|---|---|---|
| This compound | C-2 | Moderate |
| Bromo-cyclobutenaminone 1 | C-3 | High |
| Bromo-cyclobutenaminone 2 | C-4 | Low |
Q & A
Q. What are the optimal synthetic routes for N-(2-bromo-5-methoxybenzyl)cyclopropanamine?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 2-bromo-5-methoxybenzaldehyde with cyclopropanamine under catalytic hydrogenation (10–15 atm H₂, Pd/C) yields the target amine. Alternatively, coupling 2-bromo-5-methoxybenzyl bromide with cyclopropanamine in anhydrous THF using a base like K₂CO₃ facilitates nucleophilic substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC (C18 column, methanol/water mobile phase) ensures high purity .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and cyclopropane protons (δ 0.5–1.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z ~284.04). X-ray crystallography (as applied in related bromo-methoxy compounds) resolves stereochemical ambiguities, while FTIR verifies amine N-H stretches (~3300 cm⁻¹) .
Q. How should researchers assess the stability of this compound under varying conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Methodological Answer : Key impurities include:
- Unreacted benzyl bromide : Detectable via GC-MS (retention time ~8.2 min).
- Oxidation byproducts (e.g., N-oxide): Identified by HRMS ([M+O]⁺ at m/z ~300.04).
Mitigation involves optimizing reaction stoichiometry (1.2:1 amine:benzyl bromide ratio) and using inert atmospheres (N₂/Ar) to prevent oxidation. Purification via preparative TLC (silica, chloroform/methanol 9:1) isolates the target compound .
Q. How can hygroscopicity challenges be addressed during storage?
- Methodological Answer : Store the compound in airtight containers with desiccants (e.g., silica gel or molecular sieves) under nitrogen. For long-term stability, lyophilize and store at −20°C. Pre-dry solvents (e.g., THF over Na/benzophenone) during synthesis to minimize moisture ingress .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
- Methodological Answer : Synthesize analogs by modifying:
- Bromo substituent : Replace with Cl, I, or CF₃ to study electronic effects.
- Methoxy position : Shift to 4- or 6-positions (see for regiochemical synthesis).
Test binding affinity via radioligand assays (e.g., dopamine D2/5-HT3 receptors) and correlate with computational docking (AutoDock Vina) to identify critical interactions .
Q. What in silico strategies predict the pharmacokinetic properties of this compound?
- Methodological Answer : Use SwissADME to predict LogP (~2.5), solubility (LogS ~−3.2), and BBB permeability. Molecular dynamics simulations (GROMACS) model membrane interactions, while CYP450 inhibition profiles are assessed via Schrödinger’s QikProp. Validate predictions with in vitro hepatocyte assays .
Q. How can researchers resolve conflicting NMR data caused by dynamic effects?
- Methodological Answer : Dynamic effects (e.g., rotamers) broaden signals at room temperature. Acquire VT-NMR (variable-temperature, −60°C to 25°C) to slow conformational exchange. Use 2D NMR (COSY, HSQC) to assign overlapping peaks. For persistent ambiguities, compare with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G**) .
Q. What methods enable selective functionalization of the cyclopropane ring?
Q. How can biological activity assays be designed to evaluate target engagement?
- Methodological Answer :
Use radiolabeled analogs (³H or ¹⁴C) for receptor-binding studies (Kd via Scatchard plot). For functional activity, measure cAMP inhibition (HEK293 cells transfected with GPCRs) or calcium flux assays (FLIPR). Cross-validate with knockout models to confirm target specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
